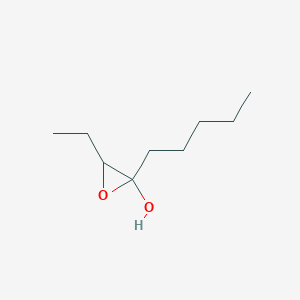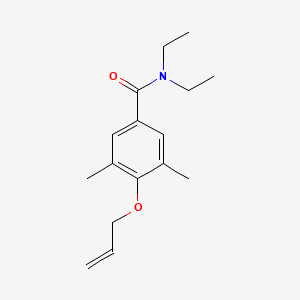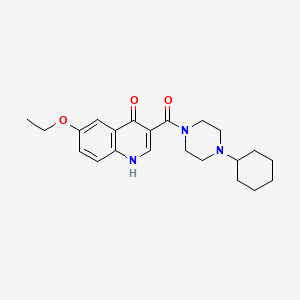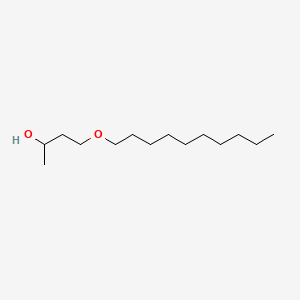
Oxiranol, 3-ethyl-2-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranol, 3-ethyl-2-pentyl- is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched hydrocarbon with an oxirane ring, which is a three-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxiranol, 3-ethyl-2-pentyl- can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
In an industrial setting, the production of Oxiranol, 3-ethyl-2-pentyl- can be achieved through the catalytic oxidation of alkenes. This process often employs metal catalysts such as silver or titanium, which facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranol, 3-ethyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Applications De Recherche Scientifique
Oxiranol, 3-ethyl-2-pentyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Oxiranol, 3-ethyl-2-pentyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxiranol, 3-ethyl-2-butyl-
- Oxiranol, 3-ethyl-2-hexyl-
- Oxiranol, 3-ethyl-2-propyl-
Uniqueness
Oxiranol, 3-ethyl-2-pentyl- is unique due to its specific branching and the presence of the oxirane ring. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo a variety of chemical transformations. Compared to its analogs, Oxiranol, 3-ethyl-2-pentyl- may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-ethyl-2-pentyloxiran-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
JQUZGAXFLJZQSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(O1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)

![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)


![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
